molecular formula C14H20N2O5 B2543971 N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 920197-88-2

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2543971
CAS RN: 920197-88-2
M. Wt: 296.323
InChI Key: PPEUTAQTZQWTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOX is a small molecule that has the ability to bind to proteins, which makes it useful in various biological and biochemical applications. In

Mechanism of Action

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide binds to the active site of enzymes and forms a covalent bond with the amino acid residues. This results in the inhibition of the enzyme activity, as the binding of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide disrupts the enzyme's catalytic mechanism. The binding of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide to the enzyme is irreversible, which makes it a potent inhibitor.
Biochemical and Physiological Effects
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation. N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has also been shown to have neuroprotective effects, which makes it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide in lab experiments is its ability to irreversibly inhibit enzyme activity. This makes it a potent inhibitor and useful in enzyme inhibition studies. However, one of the limitations of using N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide in scientific research. One area of interest is the development of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the use of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide in the development of new antibiotics, as it has been shown to be effective in inhibiting the growth of bacteria. Additionally, N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide can be used in protein structure determination studies, which can help in the development of new drugs that target specific proteins.

Scientific Research Applications

N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has been extensively studied for its ability to bind to proteins, specifically enzymes, and modulate their activity. This makes it useful in various biological and biochemical applications, such as drug discovery, enzyme inhibition studies, and protein structure determination. N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide has been shown to be effective in inhibiting the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and urease.

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-19-11-6-4-10(5-7-11)8-15-13(17)14(18)16-9-12(20-2)21-3/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEUTAQTZQWTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of (4-methoxyphenyl)methanamine (9.90 g, 72.2 mmol) in THF (40 mL) was slowly added ethyl 2-chloro-2-oxoacetate (10.84 g, 79 mmol). After stirring the reaction at RT for 15 min, a solution of 2,2-dimethoxyethanamine (9.10 g, 87 mmol) and N,N-diisopropylethylamine (37.8 mL, 217 mmol) in EtOAc (40.0 mL) was added. The reaction was heated at reflux for 18 hours; whereupon, after cooling to RT, saturated NaHCO3 (50 ml) was added and the mixture extracted with EtOAc (50 ml). The EtOAc layer was dried over Na2SO4 and concentrated. The crude product was purified by silica gel chromatography employing a solvent gradient (CH2Cl2 to 5% MeOH/CH2Cl2) to elute N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide (7.50 g, 25.3 mmol, 35.1% yield) as white solid. 1H NMR (400 MHz, chloroform-d) δ ppm 9.07 (1H, s), 7.69 (1H, t, J=5.65 Hz), 7.59 (1 H, d, J=8.78 Hz), 6.74 (1H, d, J=8.78 Hz), 4.46 (1H, t, J=5.40 Hz), 3.79 (2H, s), 3.53 (2H, t), 3.44 (6H, s), 2.23 (6H, d, J=5.27 Hz), 1.37 (6H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.84 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Quantity
37.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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